molecular formula C10H7NO5 B1328962 methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate CAS No. 886362-85-2

methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate

Cat. No.: B1328962
CAS No.: 886362-85-2
M. Wt: 221.17 g/mol
InChI Key: ILJRCDXWGMKDHL-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Innovative Synthesis Methods : A study explored new synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, including methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate derivatives. This research provides a foundation for further exploration in the field of organic chemistry (詹淑婷, 2012).

  • Nuclear Magnetic Resonance Structural Study : Another study focused on the preparation and structural analysis of methyl-substituted 3,4-dihydro-2H-1,3-benzoxazines using 1H and 13C nuclear magnetic resonance. This research contributes to the understanding of the molecular structure and properties of these compounds (K. Neuvonen & K. Pihlaja, 1988).

  • Antioxidant and Anticorrosive Applications : A 2011 study investigated the use of 2‐Methyl‐benzo[d][1,3]oxazin‐4‐one derivatives as antioxidant additives for motor oils, showcasing their potential in industrial applications (H. M. Hassan et al., 2011).

  • Tandem Palladium-Catalyzed Synthesis : Research conducted in 2006 discussed the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed process, highlighting advanced synthetic techniques in organic chemistry (B. Gabriele et al., 2006).

  • Potential in Drug Synthesis : A study conducted in 1989 focused on the synthesis of menthyl 2,4-dioxo-1,3-oxazine-5-carboxylates for potential use in the synthesis of carbocyclic C-nucleosides, indicating its significance in pharmaceutical research (N. Katagiri et al., 1989).

  • Building Blocks for Heterocyclic Structures : A 2016 microreview discussed the role of 1H-benzo[d][1,3]oxazine-2,4-dione derivatives as building blocks for synthesizing various nitrogen-containing heterocycles, underscoring their importance in synthetic chemistry (A. Bogdanov & V. Mironov, 2016).

Properties

IUPAC Name

methyl 2,4-dioxo-1H-3,1-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-15-8(12)5-3-2-4-6-7(5)11-10(14)16-9(6)13/h2-4H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJRCDXWGMKDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649689
Record name Methyl 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-85-2
Record name Methyl 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-85-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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